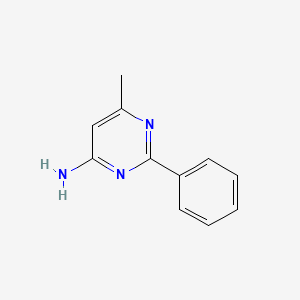

6-Methyl-2-phenylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-2-phenylpyrimidin-4-amine is an organic compound with the molecular formula C₁₁H₁₁N₃. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are widely found in nature, particularly as components of nucleic acids (cytosine, thymine, and uracil) and various synthetic compounds, including drugs .

Méthodes De Préparation

The synthesis of 6-Methyl-2-phenylpyrimidin-4-amine typically involves the reaction of 3-aminocrotononitrile with benzonitrile in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

6-Methyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-Methyl-2-phenylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is utilized in the production of various chemical intermediates and fine chemicals.

Mécanisme D'action

The mechanism of action of 6-Methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antineoplastic activity involves the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

6-Methyl-2-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

- 4-Amino-6-methyl-2-phenylpyrimidine

- 6-Methyl-2-phenyl-4(1H)pyrimidinone

- 2-Phenyl-6-methyl-4(3H)-pyrimidone These compounds share a similar core structure but differ in their functional groups, which can significantly influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications.

Propriétés

IUPAC Name |

6-methyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNKJQSYXNHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key structural features of 6-methyl-2-phenylpyrimidin-4-amine derivatives and how are they characterized?

A: this compound serves as a core structure for various derivatives. These compounds typically feature substitutions at the 5-position, often incorporating an aminomethyl group linked to diverse aromatic rings. [, , , ]

- ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight and identifies fragments for structural insights. []

- FTIR (Fourier-Transform Infrared Spectroscopy): Reveals functional groups present in the molecule through their characteristic vibrations. []

- ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the hydrogen atoms' environment and connectivity within the molecule. [, ]

- Single-crystal X-ray analysis: Elucidates the three-dimensional structure and reveals crucial intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence crystal packing. [, , , , ]

Q2: How does the structure of this compound derivatives influence their biological activity?

A: Research suggests that modifications to the core structure, particularly at the 5-position, significantly impact biological activity. For instance, introducing an imino group (-C=N-) at the 5-position significantly enhanced the antibacterial activity against Enterococcus faecalis and demonstrated promising anticancer properties, specifically against gastric adenocarcinoma, compared to its amine analogue. [] This highlights the importance of the -C=N- bond in influencing the biological activity. [] Further modifications by varying the substituents on the aromatic ring attached to the aminomethyl or iminomethyl group at the 5-position can be explored to fine-tune the activity and selectivity of these compounds. []

Q3: What computational methods are used to study this compound derivatives?

A3: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds.

- ADME Prediction Analysis: This computational approach estimates essential pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. It helps predict a compound's drug-likeness and potential behavior within a biological system. []

- Molecular Docking: This technique simulates the interaction between a ligand (the this compound derivative) and a target protein at the molecular level. It helps identify potential binding modes and estimate binding affinities, providing insights into the compound's mechanism of action. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2728561.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)

![N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2728565.png)

![3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2728566.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2728567.png)

![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)

![3-((5-((3-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728570.png)

![2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)

![[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2728583.png)